molecular formula C11H19BrN2O B2719673 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856019-11-8

4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2719673
CAS RN: 1856019-11-8
M. Wt: 275.19
InChI Key: BLURKGNPCOMUEH-UHFFFAOYSA-N
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Description

4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body, leading to changes in cellular signaling pathways. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is its potential as a bioactive molecule. It has been shown to have several biochemical and physiological effects, making it a promising candidate for drug discovery and development. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.

Future Directions

There are several future directions for the study of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Further studies are also needed to determine the safety and efficacy of the compound in animal models and humans. Additionally, the compound could be further modified to improve its bioactivity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool in scientific research and drug discovery.

Synthesis Methods

The synthesis of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-butyl-1H-pyrazole-3-carboxylic acid with propylene oxide in the presence of a base. The resulting product is then further reacted with methanol to obtain the final compound. The synthesis method has been reported in several research papers and has been optimized for high yield and purity.

Scientific Research Applications

4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole has been widely used in scientific research due to its potential as a bioactive molecule. It has been studied for its effects on various biochemical and physiological processes, including inflammation, apoptosis, and cell signaling pathways. The compound has also been investigated for its potential use in drug discovery and development.

properties

IUPAC Name

4-bromo-1-butyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLURKGNPCOMUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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